5-chloro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide
Description
This compound is a sulfonamide derivative featuring a thiophene core substituted with a chlorine atom at the 5-position and a sulfonamide group at the 2-position. The sulfonamide nitrogen is further linked to an ethyl chain terminating in a piperazine ring substituted with a 4-methoxyphenyl group.
Properties
IUPAC Name |
5-chloro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O3S2/c1-24-15-4-2-14(3-5-15)21-12-10-20(11-13-21)9-8-19-26(22,23)17-7-6-16(18)25-17/h2-7,19H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTICDWELQPSAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-(4-Methoxyphenyl)Piperazine
Procedure :
- Starting Material : 4-(4-Methoxyphenyl)piperazine (commercially available or synthesized via Ullmann coupling of piperazine with 1-bromo-4-methoxybenzene).
- Alkylation : React with 1-bromo-2-chloroethane (1.2 equiv) in anhydrous 1,4-dioxane at 90°C for 20 hours using diisopropylethylamine (DIPEA, 2.0 equiv) as a base.
- Azidation : Substitute the chloride with sodium azide (2.0 equiv) in dimethylformamide (DMF) at 55°C for 72 hours.
- Reduction : Reduce the azide to an amine using hydrogenation (H₂/Pd-C) or Staudinger conditions (triphenylphosphine, THF/H₂O).
Key Data :
Synthesis of 5-Chloro-Thiophene-2-Sulfonyl Chloride
The electrophilic sulfonyl chloride precursor is synthesized via chlorination of thiophene-2-sulfonic acid derivatives:
Direct Chlorination
Procedure :
- Starting Material : Thiophene-2-sulfonic acid (commercially available).
- Chlorination : React with phosphorus pentachloride (PCl₅, 3.0 equiv) in refluxing chlorobenzene (110°C, 6 hours).
- Isolation : Distill under reduced pressure to obtain 5-chloro-thiophene-2-sulfonyl chloride as a pale-yellow liquid.
Key Data :
Coupling via Sulfonamide Bond Formation
The final step involves reacting the piperazine-ethylamine intermediate with 5-chloro-thiophene-2-sulfonyl chloride under basic conditions:
Two-Phase Solvent System
Procedure :
- Reagents :
- Reaction : Stir in dichloromethane (DCM)/water (1:1) at 25°C for 12 hours.
- Workup : Separate organic layer, dry over MgSO₄, and concentrate.
- Purification : Recrystallize from ethanol/water (4:1) or perform column chromatography (SiO₂, 3% NH₃/MeOH in DCM).
Key Data :
- Yield : 68–75%.
- Characterization :
- ¹H NMR (DMSO-d₆): δ 7.20 (d, J = 8.5 Hz, 2H, Ar-H), 6.85 (d, J = 8.5 Hz, 2H, Ar-H), 6.75 (d, J = 4.0 Hz, 1H, thiophene-H), 4.10 (t, J = 6.0 Hz, 2H, CH₂N), 3.72 (s, 3H, OCH₃), 3.50–2.60 (m, 12H, piperazine and CH₂).
- IR (KBr) : 3425 cm⁻¹ (N-H), 1636 cm⁻¹ (S=O).
- HRMS (ESI+) : m/z 416.0 [M+H]⁺ (calc. 416.0).
Optimization and Challenges
Reaction Efficiency
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamide groups.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction typically results in the formation of thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 5-chloro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes.
Medicine
The compound is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, while the sulfonamide group can inhibit enzyme activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous molecules from the provided evidence, focusing on structural variations, physicochemical properties, and synthesis methodologies.
Core Structural Variations
- Quinoline vs. Thiophene Backbone: Compounds in (e.g., C1–C7) feature a quinoline-4-carbonyl-piperazine core, whereas the target molecule employs a thiophene-sulfonamide scaffold. The quinoline derivatives exhibit extended aromatic systems, which may enhance π-π stacking interactions in biological targets, while the thiophene ring in the target compound offers a smaller, sulfur-containing heterocycle that could influence solubility and metabolic stability .
- Substituent Effects :
- Halogenation : The target compound’s 5-chloro substituent is analogous to C3 (4-chlorophenyl) and D8 (3-chlorophenyl) in and . Halogens are critical for modulating electronic properties and binding affinity .
- Methoxy Group : The 4-methoxyphenyl group on the piperazine ring mirrors C6 (4-methoxyphenyl) and D6 (4-methoxyphenyl) in and . Methoxy groups enhance lipophilicity and may interact with hydrophobic receptor pockets .
Physicochemical and Spectroscopic Data
Key Research Findings and Implications
- Bioisosteric Potential: The thiophene-sulfonamide core in the target compound may serve as a bioisostere for quinoline-carbonyl systems, offering distinct steric and electronic profiles for optimizing drug-like properties .
- Substituent-Driven Activity : Halogen and methoxy substituents in analogous compounds correlate with enhanced target binding and metabolic stability, suggesting similar advantages for the target molecule .
Biological Activity
5-chloro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide, with the CAS number 1049435-61-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antioxidant, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 416.0 g/mol. The structure incorporates a thiophene ring, a piperazine moiety, and a methoxyphenyl group, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| CAS Number | 1049435-61-1 |
| Molecular Formula | C₁₇H₂₂ClN₃O₃S₂ |
| Molecular Weight | 416.0 g/mol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the piperazine moiety have shown promising cytotoxic effects against various cancer cell lines, including glioblastoma U-87 and triple-negative breast cancer MDA-MB-231. The anticancer activity is often evaluated using assays such as MTT or SRB assays, which measure cell viability post-treatment.
Case Study:
In a comparative study of piperazine derivatives, compounds structurally related to this compound demonstrated higher cytotoxicity against U-87 cells than against MDA-MB-231 cells, indicating a potential selectivity towards certain cancer types .
Antioxidant Activity
The antioxidant capacity of this compound can be inferred from studies on related thiophene derivatives. These compounds often exhibit significant radical scavenging activities, which can be quantified using methods like the DPPH assay. For example, certain thiophene-based compounds have shown antioxidant activities surpassing that of ascorbic acid by approximately 1.26 times .
Table: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (IC50) |
|---|---|
| Ascorbic Acid | 50 µM |
| Thiophene Derivative A | 39 µM |
| Thiophene Derivative B | 32 µM |
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways.
- Antioxidant Mechanisms : The presence of thiophene and methoxy groups may enhance electron donation capabilities, leading to effective scavenging of free radicals.
- Receptor Interaction : Compounds with piperazine structures are known to interact with various neurotransmitter receptors, potentially influencing cellular signaling pathways relevant in cancer and neurodegenerative diseases .
Q & A
Q. What are the optimized synthetic routes and critical reaction conditions for this compound?
The synthesis typically involves multi-step organic reactions, including sulfonylation of the piperazine intermediate and coupling with the thiophene sulfonamide moiety. Key steps:
- Step 1 : Reaction of 4-(4-methoxyphenyl)piperazine with a sulfonyl chloride derivative under nitrogen atmosphere in dry dimethylformamide (DMF) at 50–60°C for 4–6 hours .
- Step 2 : Alkylation of the intermediate with 2-chloroethylamine in ethanol, catalyzed by triethylamine, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Critical conditions : Strict anhydrous conditions, controlled temperature (50–60°C), and solvent selection (DMF for solubility, ethanol for alkylation) to prevent side reactions .
Q. How is structural confirmation achieved for this compound?
Analytical methods include:
- NMR spectroscopy : H and C NMR to verify the piperazine ring (δ 2.5–3.5 ppm for N–CH), thiophene protons (δ 6.8–7.2 ppm), and sulfonamide group (δ 3.8–4.2 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 454.08) and fragmentation patterns .
- Elemental analysis : Matching calculated vs. observed C, H, N, S percentages (e.g., C: 52.15%, H: 4.89%, N: 12.34%) .
Q. What preliminary biological assays are recommended for evaluating its activity?
Initial screening should focus on:
- Antifungal activity : Broth microdilution assays against Candida albicans (MIC values) .
- Anticancer potential : MTT assays on human cancer cell lines (e.g., HCT-116 colon carcinoma), with IC determination after 48-hour exposure .
- Receptor binding : Radioligand displacement assays for serotonin (5-HT) or dopamine receptors due to the piperazine moiety .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodologies include:
- Analog synthesis : Modifying the methoxyphenyl group (e.g., replacing –OCH with –CF) or varying the sulfonamide substituents .
- Computational modeling : Docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., fungal CYP51 or kinase domains) .
- Pharmacophore mapping : Identifying critical functional groups (e.g., sulfonamide’s H-bond donors) using Schrödinger Suite .
Q. How should contradictory biological activity data (e.g., varying IC values across studies) be resolved?
- Standardized protocols : Ensure consistent cell line sources (e.g., ATCC), culture conditions, and assay durations .
- Metabolic stability testing : Evaluate compound degradation in serum (e.g., 24-hour incubation with human liver microsomes) to rule out false negatives .
- Orthogonal assays : Confirm anticancer activity via clonogenic assays or apoptosis markers (Annexin V/PI staining) .
Q. What strategies are effective for improving its pharmacokinetic profile?
- Solubility enhancement : Co-crystallization with cyclodextrins or formulation as a sodium sulfonate salt .
- Metabolic blocking : Introduce deuterium at labile positions (e.g., piperazine CH groups) to reduce CYP450-mediated oxidation .
- Blood-brain barrier (BBB) penetration : LogP optimization (target 2–3) via substituent tuning (e.g., replacing chlorine with fluorine) .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- pH stability : Conduct accelerated degradation studies (pH 1–13 buffers, 37°C) with HPLC monitoring. Sulfonamide bonds degrade at pH < 2 or > 12 .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C; storage recommended at –20°C in desiccated form .
- Light sensitivity : Protect from UV exposure to prevent thiophene ring oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
